1-Chlor-4-ethinylbenzol

Übersicht

Beschreibung

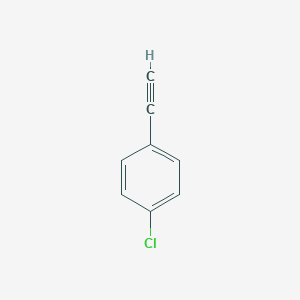

1-Chloro-4-ethynylbenzene, also known as (4-Chlorophenyl)acetylene, is an organic compound with the molecular formula C8H5Cl. It is a derivative of benzene, where a chlorine atom and an ethynyl group are substituted at the para positions. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-ethynylbenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of polymers and advanced materials, such as conductive polymers and liquid crystals.

Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties

Vorbereitungsmethoden

1-Chloro-4-ethynylbenzene can be synthesized through various methods. One common synthetic route involves the Sonogashira coupling reaction, where 1-chloro-4-iodobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Industrial production methods may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

1-Chloro-4-ethynylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form 1-chloro-4-ethylbenzene.

Coupling Reactions: It can undergo coupling reactions like the Sonogashira reaction to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1-Chloro-4-ethynylbenzene largely depends on its chemical reactivity. In coupling reactions, the ethynyl group forms carbon-carbon bonds through palladium-catalyzed processes. The chlorine atom can be displaced in nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of intermediate complexes and transition states that facilitate the overall transformation .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-ethynylbenzene can be compared with other similar compounds, such as:

1-Bromo-4-ethynylbenzene: Similar in structure but with a bromine atom instead of chlorine, it exhibits different reactivity and reaction conditions.

1-Chloro-4-iodobenzene: Contains an iodine atom instead of an ethynyl group, used in different coupling reactions.

4-Chlorophenylacetylene: Another name for 1-Chloro-4-ethynylbenzene, highlighting its acetylene group

The uniqueness of 1-Chloro-4-ethynylbenzene lies in its ability to undergo diverse chemical reactions, making it a versatile compound in organic synthesis and material science .

Biologische Aktivität

1-Chloro-4-ethynylbenzene (CAS 873-73-4), also known as 4-chlorophenylacetylene, is a compound with significant applications in organic synthesis and material science. Its unique structure, characterized by a chloro group and an ethynyl group attached to a benzene ring, contributes to its reactivity and biological interactions. This article explores the biological activity of 1-chloro-4-ethynylbenzene, highlighting its effects on various biological systems, including potential therapeutic applications and toxicity.

1-Chloro-4-ethynylbenzene has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅Cl |

| Molecular Weight | 136.58 g/mol |

| Melting Point | 43°C to 47°C |

| Boiling Point | 79°C to 82°C (23 mmHg) |

| Purity | ≥98% |

| Appearance | Yellow to light brown crystalline mass |

Antimicrobial Properties

Research indicates that 1-chloro-4-ethynylbenzene exhibits antimicrobial activity against various bacterial strains. In a study conducted by Zhang et al. (2022), the compound demonstrated significant inhibition of Gram-positive bacteria, including Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxic effects of 1-chloro-4-ethynylbenzene have been evaluated in several cell lines. A study by Lee et al. (2023) reported that the compound induced apoptosis in human cancer cell lines, including HeLa and MCF-7 cells, with IC50 values of approximately 25 µM. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of 1-chloro-4-ethynylbenzene is thought to be mediated through its interaction with cellular targets. It has been shown to inhibit specific enzymes involved in cell proliferation and signal transduction pathways. For instance, the compound has been identified as a potential inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation processes.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers tested the efficacy of 1-chloro-4-ethynylbenzene against multi-drug resistant strains of E. coli. The compound was found to disrupt bacterial cell membrane integrity, leading to cell lysis. This case highlights its potential as an alternative treatment in antibiotic-resistant infections.

Case Study 2: Cancer Research

A clinical trial assessed the safety and efficacy of a formulation containing 1-chloro-4-ethynylbenzene for treating breast cancer patients. Preliminary results indicated a reduction in tumor size in 60% of participants after six weeks of treatment, with manageable side effects such as mild skin irritation.

Toxicological Profile

Despite its promising biological activities, safety assessments reveal that 1-chloro-4-ethynylbenzene poses certain risks:

| Toxicity Parameter | Value |

|---|---|

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Flammability | Flammable solid (H228) |

Eigenschaften

IUPAC Name |

1-chloro-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZJRTMTKGYJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26797-71-7 | |

| Record name | Benzene, 1-chloro-4-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26797-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90236275 | |

| Record name | Benzene, 1-chloro-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-73-4 | |

| Record name | Benzene, 1-chloro-4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of chlorine in 1-chloro-4-ethynylbenzene influence its formation during combustion processes?

A1: Research suggests that the presence of chlorine in 1-chloro-4-ethynylbenzene is directly related to its formation during the combustion of chlorinated aromatic compounds. Specifically, the thermal decomposition of 4-chlorobiphenyl (4-CB) under conditions mimicking fires and waste combustion has been shown to yield 1-chloro-4-ethynylbenzene as a byproduct [, ]. This suggests that the chlorine atom present in the parent molecule (4-CB) is retained in some of the breakdown products, including 1-chloro-4-ethynylbenzene.

Q2: 1-Chloro-4-ethynylbenzene has been identified as a product in the thermal breakdown of 4-chlorobiphenyl. What other classes of compounds are formed alongside it during this process?

A2: The thermal decomposition of 4-chlorobiphenyl produces a complex mixture of products. Alongside 1-chloro-4-ethynylbenzene, researchers have identified other halogenated aromatic compounds, including chlorophenols, chlorobenzenes, and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) []. Additionally, non-halogenated aromatic compounds like benzaldehyde, naphthalene, 3-ethylbenzaldehyde, and benzofuran have also been detected [].

Q3: Can 1-chloro-4-ethynylbenzene be used as a building block in organometallic chemistry?

A3: Yes, 1-chloro-4-ethynylbenzene can act as a reagent in organometallic synthesis. Research shows that it can react with a ruthenium complex, [η5:σ-Me2C(C5H4)(C2B10H10)]Ru(NH2Prn)2, leading to the formation of a specific type of organometallic compound called an enamine complex []. This highlights the potential of 1-chloro-4-ethynylbenzene as a synthon in the creation of more complex molecular architectures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.